molecular formula C11H15NO B8648426 N-{2-(2,3-dihydrobenzofuran-5-yl)ethyl} methylamine

N-{2-(2,3-dihydrobenzofuran-5-yl)ethyl} methylamine

Cat. No. B8648426
M. Wt: 177.24 g/mol
InChI Key: UFXHKUASIDHHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(2,3-dihydrobenzofuran-5-yl)ethyl} methylamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{2-(2,3-dihydrobenzofuran-5-yl)ethyl} methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-(2,3-dihydrobenzofuran-5-yl)ethyl} methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-{2-(2,3-dihydrobenzofuran-5-yl)ethyl} methylamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-methylethanamine

InChI

InChI=1S/C11H15NO/c1-12-6-4-9-2-3-11-10(8-9)5-7-13-11/h2-3,8,12H,4-7H2,1H3

InChI Key

UFXHKUASIDHHGT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(C=C1)OCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.5 g -- see Preparation 20) in 33% methylamine in methanol (40 ml) was heated at 100° C. in a stainless steel pressure vessel for 6 hours then concentrated in vacuo. The residue was partitioned between dichloromethane (50 ml) and 10% aqueous sodium carbonate (50 ml). The layers were separated and the aqueous layer was further extracted with dichloromethane (2×50 ml). The aqueous layer was concentrated in vacuo to give a solid which was triturated with boiling 2-propanol. The mixture was filtered and the filtrate concentrated in vacuo to give a solid which was purified by column chromatography o silica eluting with dichloromethane containing methanol (0% up to 1%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless solid, yield, 0.31 g, m.p. 153°-155° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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